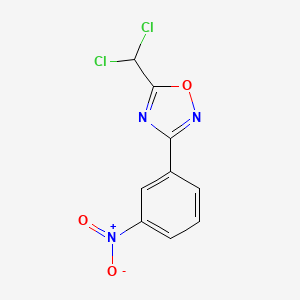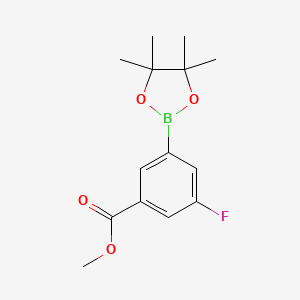
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid
Descripción general
Descripción
“3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” is an organic compound with the molecular formula C11H7FN2O3. It is a derivative of pyrazine-2-carboxylic acid, which is the active metabolite of the antitubercular drug pyrazinamide .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a fluorophenoxy group . The molecular weight is 234.18 g/mol.Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in drug design and synthesis. Its unique structure could be utilized to develop new pharmacophores, which are parts of molecular structures that are responsible for the biological action of the drug molecule .
Agriculture
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid may find applications in agriculture as a precursor for the synthesis of agrochemicals. Its pyrazine moiety is a common feature in molecules with herbicidal properties, and the fluorophenoxy group could contribute to the development of new pesticides or plant growth regulators .
Material Science
In material science, this compound’s derivatives could be used in the creation of novel polymers or coatings. The presence of both a pyrazine ring and a fluorophenoxy group suggests that it could impart unique thermal or chemical resistance properties to materials .
Environmental Science
Environmental science research could leverage this compound in the study of fluorinated organic compounds in the environment. Its stability and potential bioactivity make it a candidate for tracing environmental pathways and understanding the impact of such compounds on ecosystems .
Biochemistry
Biochemically, 3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid could be used as a selective reagent or a probe in enzymatic studies. Its structure allows for potential interactions with enzymes that could be exploited to study enzyme mechanisms or to develop enzyme inhibitors .
Chemical Synthesis
This compound is valuable in chemical synthesis as a versatile intermediate. It can be used to synthesize a wide range of complex molecules, potentially leading to the discovery of new reactions or synthetic pathways. Its reactivity with various reagents can be studied to expand the toolkit of synthetic chemists .
Propiedades
IUPAC Name |
3-(3-fluorophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)17-10-9(11(15)16)13-4-5-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJASGXXRSKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



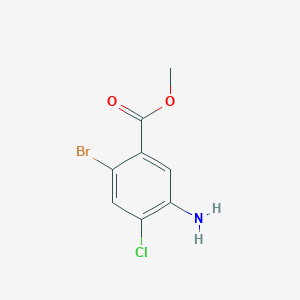

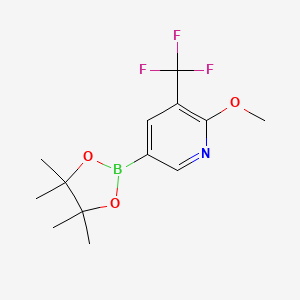
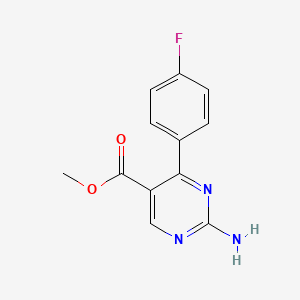
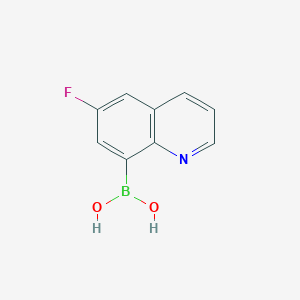



![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)
